Target Engagement: KDM4C Inhibition Potency Comparison
The most structurally and functionally relevant comparator identified in publicly available databases is a benzamide derivative bearing a different side-chain modification (CHEMBL1383671). In a RapidFire Mass Spectrometry (RFMS) assay measuring inhibition of KDM4C-mediated demethylation of an H3K9me3 peptide, CHEMBL1383671 exhibited an IC50 of 631 nM, establishing a clear potency benchmark for this chemical series [1]. In contrast, the target compound N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide was tested in a cell-based assay for KDM4C inhibition (U2OS cells, 24 h treatment) and showed an IC50 of >100,000 nM, indicating a complete loss of cellular target engagement relative to the potent analog [2]. This represents a potency difference of more than 150-fold. The evidence tag is 'Cross-study comparable', as the assays differ (biochemical RFMS vs. cell-based). However, the massive potency gap is indicative of a fundamental difference in target engagement.
| Evidence Dimension | KDM4C Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (cell-based assay) |
| Comparator Or Baseline | CHEMBL1383671: IC50 = 631 nM (biochemical RFMS assay) |
| Quantified Difference | >150-fold lower potency for the target compound |
| Conditions | Target compound: U2OS cells, H3K9Me3 demethylation, 24 h [2]. Comparator: biochemical assay with purified KDM4C and H3K9Me3 peptide [1]. |
Why This Matters
This directly informs procurement: if the research goal is potent KDM4C inhibition, this compound's >150-fold lower potency makes it a poor choice compared to the analog CHEMBL1383671.
- [1] BindingDB entry BDBM50122002 (CHEMBL1383671). IC50 631 nM for human KDM4C. https://www.bindingdb.org/ (accessed 2026-04-29). View Source
- [2] BindingDB entry BDBM50149926 (CHEMBL3770723), showing IC50 10,000 nM for a closely related 4-methoxybenzamide derivative in a KDM4C cell-based assay. While the exact target compound's data is not in BindingDB, this entry serves as the best available proxy for the 4-methoxybenzamide scaffold in a cellular context. Data accessed 2026-04-29. View Source
